molecular formula C13H15NO B6200796 3-benzyl-1-azaspiro[3.3]heptan-2-one CAS No. 2694745-26-9

3-benzyl-1-azaspiro[3.3]heptan-2-one

Cat. No.: B6200796
CAS No.: 2694745-26-9
M. Wt: 201.3
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Description

3-benzyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound that features a unique structural motif. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a bioisostere of piperidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-azaspiro[3.3]heptan-2-one typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane to yield the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-benzyl-1-azaspiro[3.3]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This involves binding to similar receptors or enzymes, thereby exerting its effects through similar pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-1-azaspiro[3.3]heptan-2-one is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from other azaspiro compounds and potentially more versatile in various applications.

Properties

CAS No.

2694745-26-9

Molecular Formula

C13H15NO

Molecular Weight

201.3

Purity

0

Origin of Product

United States

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